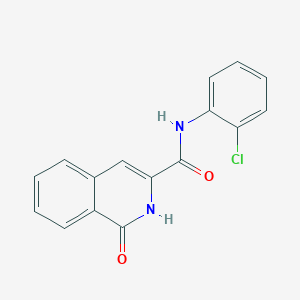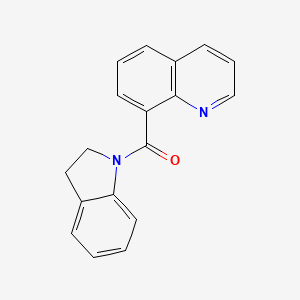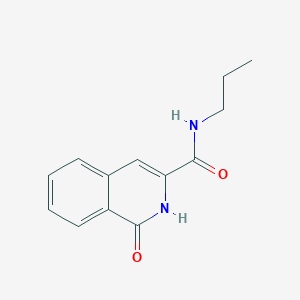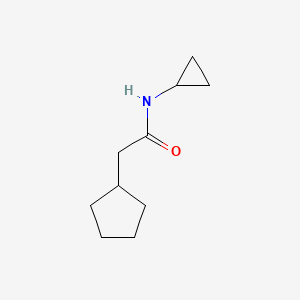
N-(4-methylcyclohexyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)cyclopropanecarboxamide is a chemical compound that belongs to the class of cyclopropane carboxamide derivatives. It is also known as CPP-109 or ibogaine analog. CPP-109 is a synthetic compound that is structurally similar to ibogaine, a naturally occurring psychoactive substance found in the roots of Tabernanthe iboga plant. CPP-109 has been studied extensively for its potential therapeutic applications in the treatment of addiction, depression, and other neuropsychiatric disorders.
Mécanisme D'action
CPP-109 is a selective inhibitor of the enzyme protein phosphatase 2A (PP2A), which plays a key role in the regulation of neuronal signaling and plasticity. By inhibiting PP2A, CPP-109 enhances the activity of other signaling pathways, such as the Akt/GSK-3β pathway, which is involved in the regulation of mood and behavior. CPP-109 has also been shown to modulate the activity of other neurotransmitter systems, such as the dopamine and glutamate systems, which are involved in addiction and depression.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to increase the levels of cAMP response element-binding protein (CREB), a transcription factor that is involved in the regulation of gene expression. These effects are thought to underlie the therapeutic effects of CPP-109 in addiction and depression.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-109 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and is stable under a range of conditions. It is also selective for PP2A and does not have significant off-target effects. However, CPP-109 has some limitations, such as its relatively low potency and its poor solubility in water, which can make it difficult to administer in some experimental paradigms.
Orientations Futures
There are several future directions for research on CPP-109. One area of interest is the development of more potent and selective inhibitors of PP2A, which could have greater therapeutic potential. Another area of interest is the development of new formulations of CPP-109 that are more soluble and easier to administer. Additionally, there is ongoing research on the mechanisms underlying the therapeutic effects of CPP-109, which could lead to the development of new treatments for addiction, depression, and other neuropsychiatric disorders.
Méthodes De Synthèse
CPP-109 can be synthesized using various methods, including the reaction of 4-methylcyclohexylamine with cyclopropanecarboxylic acid, followed by N-methylation using formaldehyde and sodium cyanoborohydride. Another method involves the reaction of 4-methylcyclohexylamine with cyclopropanecarboxylic anhydride, followed by N-alkylation using methyl iodide and sodium hydride.
Applications De Recherche Scientifique
CPP-109 has been studied extensively for its potential therapeutic applications in the treatment of addiction, depression, and other neuropsychiatric disorders. In preclinical studies, CPP-109 has been shown to be effective in reducing drug-seeking behavior and relapse in animal models of addiction. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8-2-6-10(7-3-8)12-11(13)9-4-5-9/h8-10H,2-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWUZZSVBSWKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)





![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)






![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)